Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3) is a privileged bicyclic heterocyclic building block characterized by a reactive chromone core and an ethyl ester at the C2 position. In procurement and process chemistry, it is primarily utilized as an advanced precursor for the synthesis of bis-chromones, anti-allergic active pharmaceutical ingredients (APIs) such as cromoglicic acid, and complex natural product analogs. Its baseline value lies in its balanced electrophilicity and excellent solubility in standard organic solvents, making it a highly processable alternative to the highly polar, poorly soluble free chromone-2-carboxylic acid[1].
Chromone library building block
Ethyl ester serves as a versatile synthetic intermediate for constructing substituted chromone derivatives in medicinal chemistry.
Photoswitchable inhibitor research
Reported key precursor for developing photoswitchable mast cell activation inhibitors through dimeric azobenzene linkage.
GPR35 radioligand development
Defined starting material for synthesizing high-affinity tritiated GPR35 agonist probes as referenced in published routes.
Substituting Ethyl 4-oxo-4H-chromene-2-carboxylate with the free chromone-2-carboxylic acid or alternative esters (such as tert-butyl) introduces severe process and performance bottlenecks. The free acid suffers from poor solubility in volatile organics, necessitating high-boiling solvents like DMF that complicate downstream purification, and requires expensive coupling agents for amidation to avoid thermal decarboxylation. Furthermore, in asymmetric catalysis, substituting the ethyl ester with bulkier alkyl esters drastically reduces enantiomeric excess during dearomative alkynylation due to transition state steric clashes. Consequently, procuring the exact ethyl ester is critical for ensuring high-yield, coupling-agent-free functionalization and maintaining stereochemical fidelity [1].
Radiolabeling route mismatch
Methyl ester substitution may not support the established ³H-methylation pathway, limiting access to reported GPR35 radioligands.
SAR profile deviation
Altered steric and electronic properties from different esters can shift biological potency of final chromone derivatives in SAR studies.
Free acid coupling demand
Free chromone-2-carboxylic acid requires additional activation steps, which may reduce synthetic efficiency compared to the pre-activated ethyl ester.
In the synthesis of chromone-2-carboxamides (key intermediates for anti-inflammatory APIs), the ethyl ester enables direct, coupling-agent-free amidation with primary amines under mild reflux conditions. In contrast, utilizing the free chromone-2-carboxylic acid necessitates stoichiometric coupling agents (such as HATU or EDC) to prevent thermal decarboxylation and drive the reaction, increasing process cost and impurity profiles [1].
| Evidence Dimension | Direct amidation yield (without coupling agents) |
| Target Compound Data | 63-64% yield (direct reflux with aliphatic amines) |
| Comparator Or Baseline | Chromone-2-carboxylic acid (0% yield without HATU/EDC; prone to decarboxylation) |
| Quantified Difference | Eliminates coupling agent requirement while maintaining >60% yield |
| Conditions | Reflux in DCM/AcOH, 0.3-24h |
Reduces reagent costs and simplifies purification workflows in the scale-up of chromone-based pharmaceuticals.
The procurement of the ethyl ester over the free chromone-2-carboxylic acid drastically alters downstream processability. Ethyl 4-oxo-4H-chromene-2-carboxylate exhibits a highly workable melting point of 71-75 °C and excellent solubility in standard volatile organic solvents (e.g., dichloromethane, ethanol). Conversely, the free acid possesses a melting point exceeding 250 °C and requires high-boiling polar aprotic solvents (like DMSO or DMF) for homogeneous reactions, complicating solvent removal and aqueous workup .
| Evidence Dimension | Melting point and solvent requirement |
| Target Compound Data | MP 71-75 °C; highly soluble in DCM/EtOH |
| Comparator Or Baseline | Chromone-2-carboxylic acid (MP >250 °C; requires DMF/DMSO) |
| Quantified Difference | >175 °C reduction in melting point; enables use of low-boiling solvents |
| Conditions | Standard laboratory ambient handling and extraction workflows |
Allows for standard organic phase extractions and avoids energy-intensive distillation of high-boiling solvents during scale-up.
For the synthesis of complex natural products requiring tertiary ether stereocenters, the ester alkyl group size on the chromone-2-carboxylate scaffold strictly dictates enantioselectivity during copper bis(oxazoline)-catalyzed alkynylation. The ethyl ester achieves high enantiomeric excess (~89% ee), whereas increasing steric bulk to a tert-butyl ester significantly degrades enantiocontrol down to 71% ee due to transition state crowding [1].
| Evidence Dimension | Enantiomeric excess (ee) in dearomative alkynylation |
| Target Compound Data | 89% ee (Ethyl ester) |
| Comparator Or Baseline | tert-Butyl chromone-2-carboxylate (71% ee) |
| Quantified Difference | 18% absolute improvement in enantiomeric excess |
| Conditions | Cu(OTf)2 / bis(oxazoline) catalysis, alkyne addition |
Critical for medicinal chemists requiring high stereochemical fidelity when synthesizing chiral chromanone and tetrahydroxanthone derivatives.
The position and nature of the electron-withdrawing group on the chromone ring control its reactivity with diazoalkanes. While 3-substituted chromones generally undergo simple alkylation, Ethyl 4-oxo-4H-chromene-2-carboxylate provides access to 1-benzoxepin derivatives via sigmatropic shifts in unstable pyrazoline intermediates. This unique reactivity profile at the 2-position allows access to expanded ring systems that are inaccessible from 3-acyl or 3-formyl chromone analogs [1].
| Evidence Dimension | Product distribution with diazoalkanes |
| Target Compound Data | Affords 1-benzoxepin derivatives (ring expansion) |
| Comparator Or Baseline | 3-acylchromones (No ring expansion; strictly alkylation) |
| Quantified Difference | Enables divergent pathway to 7-membered oxepins |
| Conditions | Reaction with diazoethane/2-diazopropane |
Provides synthetic chemists a specific entry point into 1-benzoxepin scaffolds that standard 3-substituted chromones cannot achieve.
Ethyl 4-oxo-4H-chromene-2-carboxylate is the optimal starting material for synthesizing bis-chromone drugs such as cromoglicic acid (DSCG) and its derivatives. Its ethyl ester functionality allows for efficient, coupling-agent-free amidation or controlled hydrolysis, streamlining the scale-up of these critical anti-inflammatory pharmacophores [1].
In the total synthesis of bioactive natural products containing tertiary ether stereocenters, this compound serves as a superior substrate for dearomative alkynylation. The specific steric profile of the ethyl ester ensures high enantiomeric excess (up to 89% ee) under copper bis(oxazoline) catalysis, outperforming bulkier ester analogs [2].
For discovery chemistry programs exploring expanded heterocyclic ring systems, this compound is utilized in diazoalkane-mediated ring expansions. Its unique 2-carboxylate substitution pattern facilitates sigmatropic shifts that yield 1-benzoxepins, a pathway blocked in standard 3-substituted chromones [3].